1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound .Scientific Research Applications
Synthesis and Functionalization : The synthesis of pyrazole derivatives, including compounds similar to 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole, is a significant area of research. Studies have detailed the creation of pyrazole derivatives through various methods like Negishi cross-coupling reactions and reactions involving pyrazole carboxylic acids and carbazates. These methods are vital for generating original building blocks for new chemical entities and preparing libraries of novel compounds (Coutant & Janin, 2014), (Yıldırım & Kandemirli, 2006), (Yıldırım et al., 2005), (Korkusuz & Yıldırım, 2010).
Electrochemical and Structural Studies : Electrochemical studies on pyrazole compounds have been conducted to understand their electrochemical behavior, particularly focusing on anodic oxidation mechanisms. Structural studies, including X-ray crystallography and spectroscopic methods, provide insights into the molecular geometry and electronic structure of these compounds (Costea et al., 2006), (Inkaya et al., 2012).
Synthetic Methods Development : Research has also focused on developing new synthetic routes for pyrazole derivatives. These methods aim to create more efficient and versatile pathways for synthesizing these compounds, contributing to the advancement of this field of chemistry (Al-Matar et al., 2010), (Guillou & Janin, 2010).
Molecular Structure Analysis : In-depth studies on the molecular structure of pyrazole derivatives provide insights into their molecular geometry, electronic properties, and potential reactivity. These studies often utilize computational and experimental techniques, including density functional theory, to explore the properties of these compounds (Inkaya et al., 2012), (Şener et al., 2002).
Antimicrobial and Antiviral Activities : Some pyrazole derivatives exhibit promising antimicrobial and antiviral activities. Research in this area focuses on synthesizing and evaluating the biological activities of these compounds against various microorganisms and viruses, indicating their potential in medical and pharmaceutical applications (Desai et al., 2017), (Chundawat et al., 2016), (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-3-(difluoromethyl)-5-ethoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O/c1-2-18-12-8-11(13(14)15)16-17(12)9-10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOZXZANCLTFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1CC2=CC=CC=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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